molecular formula C18H17N3O3S B11095443 N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11095443
M. Wt: 355.4 g/mol
InChI Key: DNZJVKHDZYHTGX-UHFFFAOYSA-N
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Description

  • N-(2-methylphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound with a complex structure. Let’s break it down:
    • The core structure consists of an acetamide group (CH₃CONH-) attached to a phenyl ring (C₆H₅-).
    • The phenyl ring has a methyl group (CH₃-) at the 2-position.
    • The 1,3,4-oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) is linked to the phenyl ring via a sulfur atom.
    • The oxadiazole ring itself is substituted with a phenoxymethyl group (C₆H₅OCH₂-).
  • This compound may have applications in drug discovery due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating its reactivity and designing derivatives.

      Biology: Assessing its potential as a bioactive compound (e.g., antimicrobial, antitumor).

      Medicine: Exploring its pharmacological properties and potential therapeutic applications.

      Industry: Developing novel materials or catalysts based on its structure.

  • Mechanism of Action

    • The exact mechanism remains speculative, but potential targets and pathways could involve interactions with enzymes, receptors, or cellular processes.
    • Further research is needed to elucidate its mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further studies and experimental data are crucial to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C18H17N3O3S

    Molecular Weight

    355.4 g/mol

    IUPAC Name

    N-(2-methylphenyl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C18H17N3O3S/c1-13-7-5-6-10-15(13)19-16(22)12-25-18-21-20-17(24-18)11-23-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,22)

    InChI Key

    DNZJVKHDZYHTGX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)COC3=CC=CC=C3

    Origin of Product

    United States

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